molecular formula C13H14N2 B3351501 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 3649-46-5

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B3351501
CAS No.: 3649-46-5
M. Wt: 198.26 g/mol
InChI Key: NBGNOWWMPCFNQR-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a synthetically versatile, partially saturated derivative of the imidazo[1,2-a]pyridine heterocyclic system. This core structure is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds . The imidazo[1,2-a]pyridine scaffold and its reduced forms, such as this tetrahydro variant, are known to exhibit a broad spectrum of useful pharmacological properties, making them valuable intermediates for the synthesis of novel therapeutic agents . This compound serves as a key synthetic building block for the development of potential anticancer agents. Research has demonstrated that derivatives based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold show promising antiproliferative activities against various human cancer cell lines . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with its derivatives being investigated for diverse biological applications including anti-inflammatory, antiviral, antibacterial, and antifungal activities . The saturated ring system introduces distinct three-dimensionality and potential for functionalization, which can be exploited to fine-tune molecular properties and interactions with biological targets . The product is provided for research and development purposes only. It is intended for use in laboratory settings by qualified professionals. This chemical is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGNOWWMPCFNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508094
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-46-5
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites, thereby modulating the activity of these targets and affecting cellular pathways.

Comparison with Similar Compounds

Pyridazine Derivatives

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine replaces the pyridine ring with pyridazine. This modification alters electronic density and binding interactions:

  • Synthesis : Sulfonylation reactions under optimized conditions (pyridine as base, CH₂Cl₂) achieve yields of 70–86% .
  • Anticancer Activity: Derivatives show potency against lung (A-549), breast (MCF-7), and melanoma (B16-F10) cell lines, with IC₅₀ values in the low micromolar range .

Table 1: Comparison of Pyridine vs. Pyridazine Derivatives

Property 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Core Heterocycle Pyridine Pyridazine
Synthesis Yield 86–98% 70–86%
Key Bioactivity Antifungal, Antiulcer Anticancer
Enantioselectivity Up to 98:2 e.r. Not reported

Pyrimidine Derivatives

Imidazo[1,2-a]pyrimidine derivatives, such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, exhibit distinct electronic properties due to the pyrimidine ring’s two nitrogen atoms. These compounds demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Pyrazine Derivatives

Tetrahydroimidazo[1,2-a]pyrazines (e.g., 8-((di-tert-butylphosphaneyl)methyl)-2-(2,4-dimethoxyphenyl)-derivative) are synthesized via Pd/C hydrogenation or TFA-mediated deprotection, yielding 53–93% . These are often used in coordination chemistry rather than direct therapeutics.

Substituent Variations

Sulfonamide Derivatives

Sulfonylation of the parent scaffold introduces sulfonyl groups (e.g., Cl, OMe, CF₃), enhancing anticancer potency. For example, 4a–d derivatives showed 70–86% yields and sub-µM IC₅₀ values in glioma (Hs-683) cells .

Hydrazone Derivatives

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (e.g., 8d with a 4-CF₃ group) exhibit antibacterial activity, with MIC values of 8–32 µg/mL against Gram-positive pathogens .

Halogen-Substituted Derivatives

  • 2-Bromo Derivative : Synthesized via nucleophilic substitution, this compound serves as an intermediate for further functionalization .
  • 3-(4-Fluorophenyl) Derivative : The electron-withdrawing fluorine enhances metabolic stability and target affinity, though specific activity data are pending .

Table 2: Substituent Effects on Bioactivity

Substituent Bioactivity IC₅₀/MIC Reference
Sulfonamide (4-Cl) Anticancer (Hs-683 glioma) 0.87 µM
Hydrazone (4-CF₃) Antibacterial (S. aureus) 8 µg/mL
3-(4-Fluorophenyl) N/A (Structural optimization) N/A

Anticancer Activity

  • Pyridazine Derivatives : Exhibit broad-spectrum anticancer activity, with IC₅₀ values of 0.5–2.5 µM across multiple cell lines .
  • Parent Pyridine Scaffold : Less studied for direct anticancer effects but serves as a precursor for targeted inhibitors (e.g., O-GlcNAcase) .

Antifungal Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives with electron-withdrawing groups (e.g., NO₂) show selective antifungal activity against Candida albicans (MIC = 16 µg/mL) .

Antiulcer Activity

Tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles (e.g., compound 5a) demonstrate superior anti-stress ulcer activity in rats compared to sucralfate, reducing lesion incidence by >70% at 10 mg/kg .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a complex organic compound notable for its unique bicyclic structure, which integrates imidazole and pyridine moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The aim of this article is to explore the biological activity of this compound through a detailed examination of its chemical properties, biological interactions, and relevant research findings.

The chemical formula for this compound is C12H14N2C_{12}H_{14}N_{2}, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. The compound's structure is characterized by a fused bicyclic arrangement that enhances its chemical reactivity and biological potential.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight198.26 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds with imidazole and pyridine structures often exhibit significant pharmacological effects. The exact biological targets and mechanisms of action for this compound are still under investigation. It is hypothesized that the compound may interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation.

Case Studies

  • Inflammation Modulation : A study investigated the anti-inflammatory properties of derivatives of tetrahydroimidazo compounds. The findings indicated that certain substitutions on the tetrahydroimidazo framework enhanced the anti-inflammatory activity significantly compared to non-cyclic counterparts .
  • Kinase Inhibition : Another research focused on the structure-activity relationship (SAR) of tetrahydroimidazo derivatives as inhibitors of specific kinases involved in cancer pathways. The introduction of lipophilic moieties was found to improve binding affinity and inhibitory activity against these kinases .
  • Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of imidazole-containing compounds against various pathogens. The results demonstrated that this compound exhibited notable inhibitory effects against certain bacterial strains .

Interaction Studies

Molecular docking studies have been employed to evaluate how this compound interacts with enzymes or receptors relevant to disease pathways. These studies suggest potential binding modes within active sites of target proteins, revealing insights into its pharmacological profile.

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryEnhanced activity with specific substitutions
Kinase inhibitionImproved binding affinity with lipophilic groups
AntimicrobialNotable inhibitory effects against pathogens

Q & A

Synthesis and Optimization Strategies

Basic: What are the common synthetic routes for 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine? The compound is typically synthesized via multi-step reactions starting from precursors like 2-acetylfuran, involving bromination, condensation with aminonitriles, and Suzuki coupling (e.g., with 4-cyanophenylboronic acid) . Key steps include controlling reaction conditions (temperature, solvent) and using bases like pyridine to improve yields (e.g., 87% yield in sulfonylation reactions) . Purification often employs column chromatography, with structural validation via NMR and HRMS .

Advanced: How can reaction yields and enantioselectivity be optimized during synthesis? Enantioselective hydrogenation using ruthenium/NHC catalysts achieves up to 98:2 enantiomeric ratios, avoiding protecting groups and tolerating diverse functional groups . Yield optimization involves screening bases (e.g., pyridine vs. DIPEA) and adjusting stoichiometry. For example, reducing tosyl chloride from 2.0 to 1.1 equivalents maintained 86% yield while minimizing waste . Computational tools (e.g., DFT) may predict optimal reaction pathways.

Structural and Spectroscopic Characterization

Basic: What analytical techniques are critical for structural validation? 1H/13C NMR confirms hydrogen and carbon environments, while HRMS validates molecular weight . IR spectroscopy identifies functional groups (e.g., NH stretches in amides), and X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced: How do computational models enhance structural analysis? Molecular docking (e.g., using GraphscoreDTA) predicts binding affinities with RMSE values as low as 0.20 for target selectivity, outperforming older models like DeepDTAF . Quantum mechanical calculations (e.g., DFT) simulate NMR chemical shifts and reaction intermediates, aiding in mechanistic studies .

Biological Activity and Mechanistic Studies

Basic: What biological activities are reported for this compound? Derivatives show antiprotozoal activity (IC50 ≤ 1 nM against T. b. rhodesiense), antifungal properties, and potential as kinase inhibitors . In vitro assays (e.g., MTT for cytotoxicity) and DNA affinity studies (ΔTm analysis) are standard .

Advanced: How do researchers resolve contradictions in activity data across studies? Divergent results (e.g., variable IC50 values) are addressed by standardizing assay conditions (e.g., solvent, cell lines) and validating via orthogonal methods (e.g., SPR for binding kinetics). For instance, diamidines with strong DNA affinity may show reduced activity in serum-rich media due to protein binding .

Pharmacological Applications

Basic: What in vitro models are used to evaluate therapeutic potential? Antiparasitic activity is tested in Plasmodium falciparum and Trypanosoma cultures, while anticancer potential is assessed via cell cycle arrest assays (e.g., flow cytometry) .

Advanced: How are in vivo efficacy and selectivity evaluated? Mouse models (e.g., STIB900 for trypanosomiasis) test curative doses (e.g., 4/4 cures at 20 mg/kg ip). Prodrug strategies improve oral bioavailability, though success is limited (e.g., 2/4 cures in one study) . Target engagement is confirmed via PET imaging or tissue-specific biomarker analysis.

Reaction Mechanisms and Catalysis

Basic: What are the common reactivity patterns of this scaffold? The imidazo[1,2-a]pyridine core undergoes electrophilic substitution (e.g., sulfonylation), while the tetrahydro ring participates in hydrogenation or oxidation . Amide derivatives hydrolyze under acidic/basic conditions .

Advanced: What mechanistic insights guide catalytic applications? Pd-catalyzed transfer hydrogenation with B2pin2 and H2O as a hydrogen donor proceeds via Pd-H intermediates, enabling selective reduction of N-heteroaromatics . Kinetic studies (e.g., Hammett plots) reveal electron-deficient substrates react faster in cross-couplings .

Computational and Data-Driven Approaches

Advanced: How do machine learning models improve drug design? Graph neural networks (e.g., GraphscoreDTA) predict protein-ligand affinities with high accuracy (RMSE: 0.60–1.40), aiding in virtual screening of derivatives . MD simulations model receptor dynamics (e.g., O-GlcNAcase inhibition) to optimize binding interactions .

Handling Data Contradictions

Advanced: How should researchers address conflicting yields or activities? Meta-analyses of reaction conditions (e.g., solvent polarity, base strength) reconcile yield discrepancies . For biological data, orthogonal assays (e.g., SPR alongside cell-based IC50) confirm target specificity. Contradictory singlet oxygen yields (0.01–0.1 ΦΔ) are contextualized by solvent (D2O vs. H2O) and sensitizer concentration effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

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